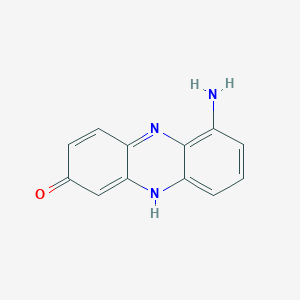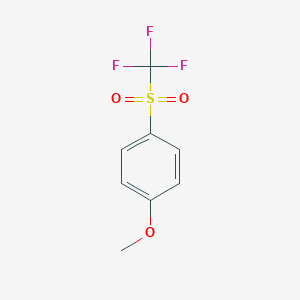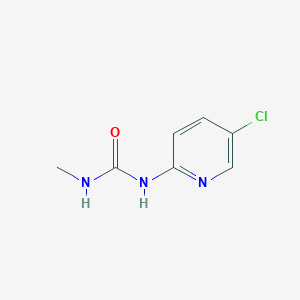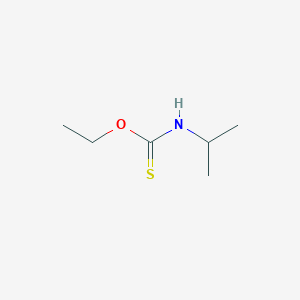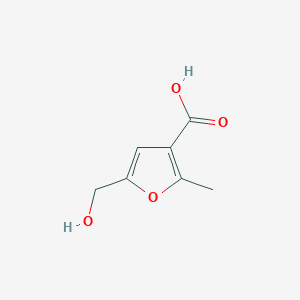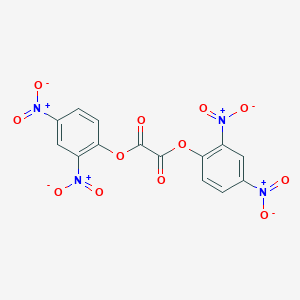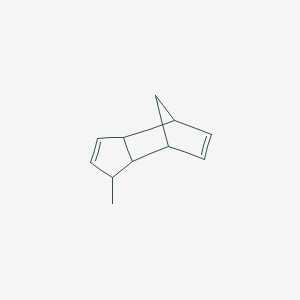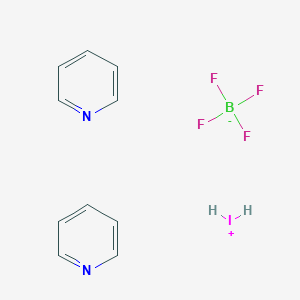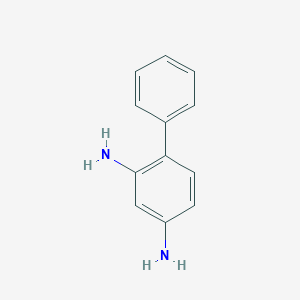
Chlorproguanil hydrochloride
Übersicht
Beschreibung
Chlorproguanil hydrochloride is an antimalarial drug that has been studied extensively for its potential in treating malaria. It is a dichloro-derivative of chloroguanide and has been used in combination therapies to combat drug-resistant strains of malaria . Despite its promise, the development of this compound was halted due to safety concerns, particularly its association with haemolytic anaemia in individuals with glucose-6-phosphate dehydrogenase deficiency .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Chlorproguanilhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Chlorierung von Proguanil beinhalten. Der Prozess umfasst typischerweise die folgenden Schritte:
Chlorierung: Proguanil wird chloriert, um Chloratome an bestimmten Positionen am aromatischen Ring einzuführen.
Hydrochlorid-Bildung: Das chlorierte Produkt wird dann durch Reaktion mit Salzsäure in seine Hydrochloridsalzform umgewandelt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Chlorproguanilhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert streng kontrolliert werden, um eine konstante Produktqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Chlorproguanilhydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Chlorproguanilhydrochlorid in seine reduzierte Form umwandeln.
Substitution: Die Chloratome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu chlorierten Chinonen führen, während Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chlorproguanilhydrochlorid wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es dient als Modellverbindung zur Untersuchung der Reaktivität von Dichlorbenzolen und deren Derivaten.
Biologie: Die Verbindung wird in der Forschung an Malariaparasiten verwendet, insbesondere beim Verständnis von Mechanismen der Arzneimittelresistenz.
Medizin: Chlorproguanilhydrochlorid wurde auf sein Potenzial in Kombinationstherapien zur Malariabehandlung untersucht.
Industrie: Es wird bei der Entwicklung von Antimalariamitteln und bei der Synthese verwandter Verbindungen eingesetzt.
5. Wirkmechanismus
Chlorproguanilhydrochlorid übt seine antimalariellen Wirkungen aus, indem es das Enzym Dihydrofolat-Reduktase im Malariaparasiten hemmt. Dieses Enzym ist entscheidend für die Synthese von Purinen und Pyrimidinen, die für die DNA-Replikation und Zellteilung unerlässlich sind. Durch die Blockierung dieses Enzyms verhindert Chlorproguanilhydrochlorid, dass sich der Parasit vermehrt und sich im Wirt ausbreitet .
Wirkmechanismus
Chlorproguanil hydrochloride exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase in the malaria parasite. This enzyme is crucial for the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. By blocking this enzyme, this compound prevents the parasite from reproducing and spreading within the host .
Vergleich Mit ähnlichen Verbindungen
Chlorproguanilhydrochlorid gehört zur Klasse der Antifolat-Antimalariamittel, zu der auch gehören:
Proguanil: Proguanil ist in Struktur und Funktion ähnlich und wird häufig in Kombination mit anderen Antimalariamitteln wie Atovaquon verwendet.
Pyrimethamin: Pyrimethamin ist ein weiteres Antifolat und wird in Kombination mit Sulfadoxine zur Behandlung von Malaria verwendet.
Trimethoprim: Obwohl Trimethoprim hauptsächlich als Antibiotikum verwendet wird, hat es einen ähnlichen Wirkmechanismus, indem es Dihydrofolat-Reduktase hemmt.
Einzigartigkeit: Chlorproguanilhydrochlorid ist aufgrund seiner Dichlor-Substitution einzigartig, die seine Wirksamkeit gegen bestimmte Malariastämme erhöht. seine Entwicklung war durch Sicherheitsbedenken begrenzt, was es von anderen Antifolaten unterscheidet, die noch verwendet werden .
Eigenschaften
IUPAC Name |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMILFDDBKCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
537-21-3 (Parent) | |
| Record name | Chlorproguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00892386 | |
| Record name | Chlorproguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-93-0 | |
| Record name | Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorproguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorproguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-5-isopropylbiguanide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROGUANIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T04V14CU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



